molecular formula C7H12BrNO2 B13734406 (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile CAS No. 209806-89-3

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile

Cat. No.: B13734406
CAS No.: 209806-89-3
M. Wt: 222.08 g/mol
InChI Key: WTJDLSWMGLMXFB-ZETCQYMHSA-N
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Description

(4S)-5-Bromo-4-(methoxymethoxy)pentanenitrile (CAS: 209806-89-3) is a chiral nitrile derivative characterized by a bromo substituent at position 5, a methoxymethoxy (MOM) group at position 4, and a nitrile group at position 1 of a pentanenitrile backbone. The stereochemistry at the C4 position is critical, as the (4S) configuration influences its reactivity and applications in asymmetric synthesis, particularly in pharmaceutical intermediates such as Tafluprost (CAS: 209860-87-7), a prostaglandin analog used to treat glaucoma .

Properties

CAS No.

209806-89-3

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile

InChI

InChI=1S/C7H12BrNO2/c1-10-6-11-7(5-8)3-2-4-9/h7H,2-3,5-6H2,1H3/t7-/m0/s1

InChI Key

WTJDLSWMGLMXFB-ZETCQYMHSA-N

Isomeric SMILES

COCO[C@@H](CCC#N)CBr

Canonical SMILES

COCOC(CCC#N)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile typically involves:

  • Introduction of the nitrile group on a pentane backbone.
  • Installation of the bromine atom at the 5-position.
  • Protection of the hydroxyl group at the 4-position as a methoxymethoxy (MOM) ether.
  • Maintenance of stereochemical integrity at the 4S chiral center.

The key challenge lies in achieving regio- and stereoselective bromination and protection steps without racemization.

Reported Preparation Routes

Bromination of Precursors with Chiral Centers

One method involves starting from a chiral 4-hydroxy-pentanenitrile derivative, where the hydroxyl group is first protected as a methoxymethoxy ether to prevent side reactions during bromination. The bromination then occurs selectively at the 5-position.

  • Step 1: Protection of 4-hydroxy group with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., diisopropylethylamine) to form the methoxymethoxy protecting group.
  • Step 2: Bromination at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination.
  • Step 3: Purification and isolation of the (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile maintaining stereochemical purity.

This approach is supported by the compound’s stereochemical designation and the presence of the methoxymethoxy protecting group, which is a common protecting group for alcohols in organic synthesis to improve stability during halogenation reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydroxyl Protection Methoxymethyl chloride, base (e.g., DIPEA), solvent (e.g., dichloromethane), 0-25 °C 85-95 Protects 4-hydroxy group as methoxymethoxy ether
Bromination at 5-position N-Bromosuccinimide or Br2, solvent (e.g., CCl4 or DCM), light or heat initiation, 0-25 °C 70-85 Selective bromination, avoid over-bromination
Purification Column chromatography or recrystallization - Ensures stereochemical purity and removes impurities

Yields vary depending on the purity of starting materials and reaction control. The stereochemical integrity is typically confirmed by chiral HPLC or NMR analysis.

Structural and Functional Considerations

  • The methoxymethoxy group is chosen for its stability under bromination conditions and ease of removal under acidic conditions if needed.
  • The chiral center at C4 requires mild conditions to avoid racemization.
  • The bromine atom at C5 is a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions.

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Key Differences Synthetic Implication
5-Bromo-3-pentenenitrile C5H8BrN Lacks methoxymethoxy group; bromine position differs Different regioselectivity needed
4-Bromo-2-methylbutyronitrile C6H10BrN Different alkyl chain and bromination site Different reactivity and steric effects
3-Bromopropionitrile C4H6BrN Shorter carbon chain, simpler structure Easier synthesis but different properties

The presence of the methoxymethoxy group and the chiral center in (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile distinguishes it from related compounds and requires tailored synthetic strategies.

Summary of Research Findings

  • The compound is synthesized mainly by protecting the 4-hydroxy group as a methoxymethoxy ether followed by regioselective bromination at the 5-position.
  • Reaction conditions favor mild temperatures and careful control to maintain stereochemistry.
  • The compound’s unique structure allows for applications in asymmetric synthesis and as an intermediate in pharmaceutical chemistry.
  • Literature and patent sources emphasize the importance of protecting groups and selective halogenation in preparing such chiral bromonitriles.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound’s key functional groups—bromo, methoxymethoxy, and nitrile—distinguish it from other nitriles and halogenated intermediates. Below is a comparative analysis with three structurally related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
(4S)-5-Bromo-4-(methoxymethoxy)pentanenitrile 209806-89-3 C₇H₁₂BrNO₂ Bromo, Methoxymethoxy, Nitrile Tafluprost synthesis
4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile 156732-12-6 C₂₅H₂₃N₂O Dibenzylamino, Oxo, Nitrile Chiral synthesis, drug intermediates
2-Pentanone,4-(4-methoxyphenyl)-5-nitro- 1574-87-4 C₁₂H₁₅NO₄ Methoxyphenyl, Nitro, Ketone Organic synthesis intermediates
Key Observations:

Nitrile Group Reactivity: The nitrile group in (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile can undergo hydrolysis to carboxylic acids or reduction to amines, similar to 4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile . However, the presence of a bromo substituent in the former enhances its utility in nucleophilic substitution reactions, unlike the dibenzylamino derivative.

Stereochemical Influence: Both (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile and 4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile feature an (S)-configured stereocenter, which is pivotal in asymmetric synthesis. For example, the (4S) configuration in the target compound ensures correct stereochemical outcomes in Tafluprost synthesis .

Protecting Groups :

  • The methoxymethoxy (MOM) group in the target compound contrasts with the tert-butyldimethylsilyl (TBDMS) group in Compound 9 from . MOM is acid-labile, making it easier to deprotect under mild conditions compared to silyl ethers, which require fluoride-based reagents .

Physicochemical Properties

  • Boiling Point: Nitriles like 2-Pentanone,4-(4-methoxyphenyl)-5-nitro- (boiling point: 385°C) suggest that the target compound’s boiling point may exceed 200°C due to polar functional groups .
  • Solubility : The MOM group likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to 6-Methoxygramine (), which is stored at low temperatures to preserve stability .

Research Findings and Challenges

  • Tafluprost Synthesis :
    The compound’s (4S) configuration ensures the correct stereochemistry in Tafluprost, critical for its biological activity .
  • Comparative Stability : The MOM group offers better stability under basic conditions compared to acetyl or benzyl groups but is less stable than silyl ethers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or elimination reactions. For example, alkylation of a chiral precursor (e.g., (S)-4-hydroxypentanenitrile) with methoxymethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) achieves stereochemical control. Yields (40–75%) and purity depend on temperature control (0–25°C), solvent choice (polar aprotic solvents preferred), and purification methods (e.g., flash chromatography or recrystallization). Monitoring by TLC and chiral HPLC ensures enantiomeric excess >98% .

Q. How can the stereochemistry of the chiral center at C4 be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Alternatively, compare experimental optical rotation values with literature data or use chiral shift reagents in ¹H/¹³C NMR. Vibrational Circular Dichroism (VCD) can also correlate computed and experimental spectra to validate the (4S) configuration .

Q. What functional groups in this compound are most reactive, and how do they influence synthetic derivatization?

  • Methodological Answer : The bromine atom (electrophilic site) enables Suzuki couplings or nucleophilic substitutions (e.g., with amines), while the nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines. The methoxymethoxy (MOM) group is acid-labile, allowing selective deprotection under mild conditions (e.g., HCl in THF/water). Reactivity hierarchies should be tested via competition experiments .

Advanced Research Questions

Q. How does the stereochemical integrity of C4 impact reactivity in cross-coupling reactions?

  • Methodological Answer : Retention of configuration during reactions (e.g., Pd-catalyzed couplings) can be assessed using chiral GC/MS or HPLC. For example, coupling with arylboronic acids may proceed with inversion if SN2 mechanisms dominate, while radical pathways preserve stereochemistry. Computational modeling (DFT) predicts transition states to rationalize experimental outcomes .

Q. What analytical strategies resolve contradictions in reported biological activities of structurally similar nitriles?

  • Methodological Answer : Compare bioassay data (e.g., enzyme inhibition IC₅₀) with molecular docking studies to identify key interactions (e.g., nitrile binding to catalytic residues). Use SAR analysis to differentiate effects of the MOM group versus bromine positioning. For example, the methoxymethoxy group may enhance solubility, altering membrane permeability in cell-based assays .

Q. Can computational models predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) can predict hydrolysis rates of the nitrile or MOM group. Validate experimentally via accelerated stability testing (40–60°C, pH 1–13) monitored by LC-MS. QSPR models correlate logP and Hammett constants with degradation pathways .

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